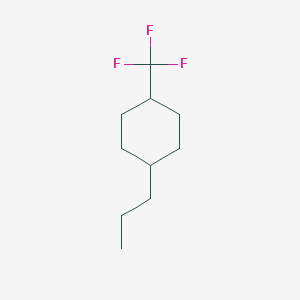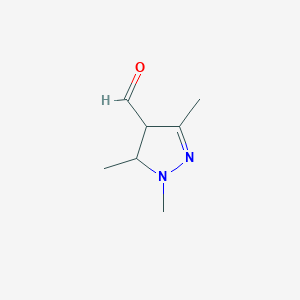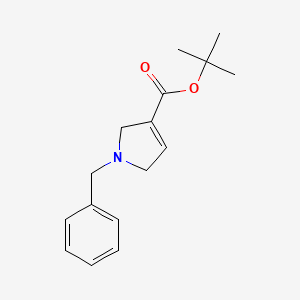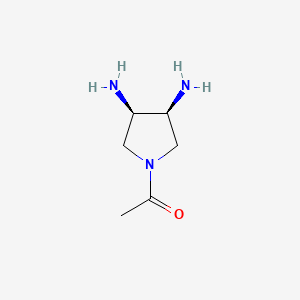
4-(Chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloromethyl group at the 4-position, and methyl groups at the 3 and 5 positions, along with a phenyl group at the 1-position. The compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole typically involves the chloromethylation of 3,5-dimethyl-1-phenyl-1H-pyrazole. One common method is the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then undergoes cyclization to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly chloromethylating agents, such as methylal and trioxymethylene, is preferred to minimize the production of hazardous by-products .
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
科学研究应用
4-(Chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactivity and versatility
作用机制
The mechanism of action of 4-(Chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by targeting bacterial enzymes or disrupt cellular processes by binding to specific proteins. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
相似化合物的比较
4-(Chloromethyl)phenyltrimethoxysilane: Used in catalysis and polymerization.
Chloromethylated polystyrene: Utilized in the production of ion-exchange resins and catalyst supports.
Pyrimidine derivatives: Known for their anti-inflammatory and antimicrobial activities
Uniqueness: 4-(Chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C12H13ClN2 |
|---|---|
分子量 |
220.70 g/mol |
IUPAC 名称 |
4-(chloromethyl)-3,5-dimethyl-1-phenylpyrazole |
InChI |
InChI=1S/C12H13ClN2/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
InChI 键 |
LANMTJGWUZJSDJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)

![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)

![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)

![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)




![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)
![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)

